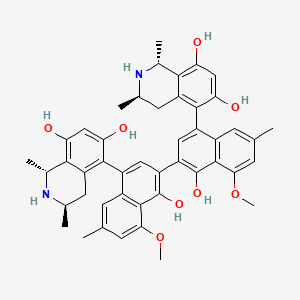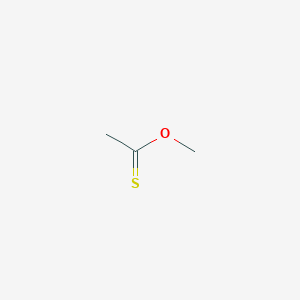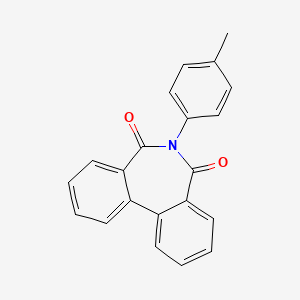
Michellamine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Michellamine C is a dimeric naphthylisoquinoline alkaloid isolated from the leaves of the tropical plant Ancistrocladus korupensis, which is indigenous to Cameroon. This compound has garnered significant interest due to its potent anti-HIV activity, particularly against the HIV-2 strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Michellamine C involves a stereospecific palladium-catalyzed cross-coupling reaction. This process uses the 6′-naphthaleneboronic acid derivative of korupensmine A and the 6′-bromo analogue of the tetrabenzylated derivative of korupensmine B . Another method employs asymmetric Suzuki-Miyaura coupling reactions, which are known for their high enantioselectivity and efficiency .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of palladium-catalyzed cross-coupling and asymmetric Suzuki-Miyaura coupling reactions are likely to be adapted for industrial applications due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: Michellamine C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the isoquinoline moieties.
Substitution: Substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Michellamine C has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying stereospecific synthesis and chiral biaryl natural products.
Biology: this compound is used to study the inhibition of protein kinase C and virus-induced cellular fusion.
Medicine: Its potent anti-HIV activity makes it a valuable compound for developing antiviral therapies.
Mechanism of Action
Michellamine C exerts its effects through multiple mechanisms:
Inhibition of Reverse Transcriptase: It inhibits the enzymatic activities of reverse transcriptases from both HIV type 1 and HIV type 2.
Inhibition of Cellular Fusion: this compound prevents cell fusion and syncytium formation, which are critical for HIV replication.
Inhibition of Protein Kinase C: This inhibition affects various cellular processes, including viral replication.
Comparison with Similar Compounds
Michellamine C is part of a group of naphthylisoquinoline alkaloids, including Michellamine A and this compound. These compounds share similar structures but differ in their biological activities:
Michellamine A: Less active against HIV compared to this compound.
This compound: Also exhibits anti-HIV activity but is less potent than this compound.
Korupensamines A and B: These are precursors in the synthesis of this compound and have their own unique biological activities.
This compound stands out due to its potent anti-HIV activity and its ability to inhibit multiple stages of the HIV life cycle, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
143168-23-4 |
|---|---|
Molecular Formula |
C46H48N2O8 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |
InChI Key |
GMLBVLXDRNJFGR-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Key on ui other cas no. |
143168-23-4 |
Synonyms |
michellamine A michellamine B michellamine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)




![(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1222112.png)





